N-hydroxy-2,3-dimethoxybenzamide
Overview
Description
“N-hydroxy-2,3-dimethoxybenzamide” is a chemical compound with the linear formula C13H19NO6 . It’s a part of a larger class of compounds known as benzamides, which are found in various natural products in organic chemistry . Benzamides have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of benzamide compounds like “N-hydroxy-2,3-dimethoxybenzamide” often starts from 2,3-dimethoxybenzoic acid or similar compounds . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of “N-hydroxy-2,3-dimethoxybenzamide” is analyzed using spectroscopic methods such as IR, 1H NMR, and 13C NMR . These methods provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
Benzamides, including “N-hydroxy-2,3-dimethoxybenzamide”, can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity . Some benzamides have shown to exhibit effective metal chelate activity .Scientific Research Applications
Synthesis in Radiopharmaceuticals
N-hydroxy-2,3-dimethoxybenzamide derivatives have been utilized in the synthesis of radiopharmaceuticals. For example, the synthesis of a precursor of 18F-fallypride, an important compound in PET imaging, involves a complex process that includes the use of 2,3-dimethoxybenzamide derivatives (X. Jing, 2004).
Molecular Structure Analysis
Research has been conducted on understanding the molecular structure of similar compounds, which is essential for their application in various fields. A study on N-3-hydroxyphenyl-4-methoxybenzamide highlighted the significance of intermolecular interactions on the molecular geometry, which is crucial in the development of pharmaceuticals and other chemical products (Sedat Karabulut et al., 2014).
Antimicrobial Activity
Compounds structurally similar to N-hydroxy-2,3-dimethoxybenzamide have shown potential in antimicrobial applications. For instance, the novel compound N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide exhibited significant in vitro antimicrobial activities against various bacteria and fungi (Sukriye Cakmak et al., 2022).
Biochemical Studies
The compound has also been a subject of biochemical studies. In one study, the nature of medium strong intra- and intermolecular hydrogen bonding in a similar compound, 2-hydroxy-5-nitrobenzamide, was examined. Such research is foundational for understanding the chemical properties and potential applications of these compounds in various scientific fields (Mateusz Z. Brela et al., 2012).
Pharmaceutical Research
In pharmaceutical research, analogs of N-hydroxy-2,3-dimethoxybenzamide have been investigated for their potential use in drug development. For example, studies have focused on the synthesis and in vivo evaluation of benzamide derivatives as sigma2-receptor ligands, which are important in the development of diagnostic and therapeutic agents for cancer (D. Rowland et al., 2006).
Future Directions
Benzamides, including “N-hydroxy-2,3-dimethoxybenzamide”, have shown promising results against a myriad of neurological disorders . Future research could focus on designing isoform selective HDAC inhibitors to overcome impediments in the therapeutic intervention of HDACs . Additionally, research could focus on designing inhibitors that can restrain the deacetylase activity of HDAC6 but would not impair its other functions responsible for neuroprotection .
properties
IUPAC Name |
N-hydroxy-2,3-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-7-5-3-4-6(8(7)14-2)9(11)10-12/h3-5,12H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASOZFSTXBHQND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2,3-dimethoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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